molecular formula C20H22N4O3S3 B2962368 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1096689-91-6

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No. B2962368
CAS RN: 1096689-91-6
M. Wt: 462.6
InChI Key: KCVVERZTJJQDSP-UHFFFAOYSA-N
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Description

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a novel derivative that has been synthesized and characterized in various studies . It is a hybrid compound consisting of benzothiazole and piperazine moieties .


Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound’s structure is confirmed by these techniques, ensuring its purity .


Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis. The intermediate compounds are treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are determined by various techniques such as IR, 1H, 13C NMR, and mass spectral data .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been found to have anti-tubercular activity , suggesting they may affect pathways related to the growth and proliferation of M. tuberculosis.

Pharmacokinetics

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways , which could potentially influence their pharmacokinetic properties.

Result of Action

tuberculosis , suggesting they may induce cellular changes that inhibit the proliferation of this bacterium.

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways , which could potentially be influenced by environmental conditions.

Safety and Hazards

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 . The compound with RO5 violations exhibited almost no antibacterial activity .

Future Directions

The compound and its derivatives have shown promising results in anti-inflammatory activity . Future research could focus on further optimizing the synthesis process and exploring other potential therapeutic applications. The compound’s mechanism of action could also be studied in more detail to understand its interactions with biological targets .

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S3/c25-19(16-6-3-9-24(16)30(26,27)18-8-4-14-28-18)22-10-12-23(13-11-22)20-21-15-5-1-2-7-17(15)29-20/h1-2,4-5,7-8,14,16H,3,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVVERZTJJQDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

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